molecular formula C21H27N3O4 B2641728 1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one CAS No. 667891-15-8

1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one

Cat. No.: B2641728
CAS No.: 667891-15-8
M. Wt: 385.464
InChI Key: NZNQLLYFUKYWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phenylacetophenone core substituted with a 2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy group at the 4-position and a methoxy group at the 3-position. The pyridinyl-piperazine moiety is a critical pharmacophore, often associated with receptor binding in antipsychotic agents (e.g., Iloperidone, a structural analog with a benzisoxazole substituent) . The ethanone group and methoxy substitution pattern are common in bioactive molecules, influencing solubility, metabolic stability, and target engagement .

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-16(25)17-6-7-19(20(13-17)27-2)28-15-18(26)14-23-9-11-24(12-10-23)21-5-3-4-8-22-21/h3-8,13,18,26H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNQLLYFUKYWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(pyridin-2-yl)piperazine with 2,3-epoxypropyl methoxyphenyl ether under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, using industrial-grade equipment and reagents. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of compounds containing piperazine and pyridine exhibit antidepressant properties. A study demonstrated that similar compounds could modulate serotonin receptors, suggesting that 1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one may possess similar effects, potentially serving as a novel antidepressant agent .

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. For instance, compounds with similar structural features were found to induce apoptosis and inhibit tubulin polymerization in MCF-7 breast cancer cells, indicating that 1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one could be further explored as an anticancer agent .

Study on Antidepressant Effects

A recent study focused on a series of piperazine derivatives, revealing significant antidepressant-like effects in animal models. The results indicated that these compounds increased serotonin levels in the brain, leading to improved mood . This suggests that 1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one may similarly enhance serotonergic transmission.

Evaluation of Anticancer Activity

In another investigation, researchers synthesized a range of related compounds and screened them against multiple cancer cell lines. One compound showed an IC50 value of 0.39 mM against MCF-7 cells, indicating potent antiproliferative activity . The structural similarities to 1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one suggest it may also exhibit significant anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s piperazine ring is substituted with a pyridin-2-yl group, distinguishing it from analogs with aryl or alkyl substituents. Key structural comparisons include:

Compound Name Piperazine Substituent Phenyl Substituents Molecular Formula Molecular Weight Key Properties
Target Compound Pyridin-2-yl 3-methoxy, 4-propoxy-hydroxy C₂₂H₂₈N₃O₄ 413.48 g/mol Polar pyridinyl group enhances solubility
1-(4-{2-Hydroxy-3-[4-(2-methylphenyl)piperazinyl]propoxy}-3-methoxyphenyl)ethanone () 2-methylphenyl 3-methoxy, 4-propoxy-hydroxy C₂₃H₃₀N₂O₄ 398.50 g/mol Increased lipophilicity due to methyl group
1-(4-{3-[4-(4-ethylphenyl)piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone () 4-ethylphenyl 3-methoxy, 4-propoxy-hydroxy C₂₄H₃₂N₂O₄ 426.53 g/mol Ethyl group may prolong metabolic half-life
Iloperidone () 6-fluoro-1,2-benzisoxazol-3-yl 3-methoxy, 4-propoxy-hydroxy C₂₄H₂₇FN₂O₃ 426.49 g/mol Fluorine enhances metabolic stability
1-[2-[3-[4-(2-chlorophenyl)piperazinyl]-2-hydroxypropoxy]phenyl]ethanone () 2-chlorophenyl 2-propoxy-hydroxy C₂₁H₂₅ClN₂O₃ 400.89 g/mol Chlorine increases receptor affinity

Key Observations :

  • Pyridinyl vs.
  • Halogenation : Iloperidone’s 6-fluoro-benzisoxazole substituent () and the 2-chlorophenyl group () demonstrate how halogens enhance metabolic stability and receptor binding.
Pharmacological Activity
  • Antipsychotic Potential: Iloperidone () shares the 3-methoxy-4-propoxy-hydroxy-phenylacetophenone core with the target compound. Its benzisoxazole group confers potent dopamine D₂ and serotonin 5-HT₂A receptor antagonism, suggesting the target compound may exhibit similar mechanisms .
  • 5-HT6 Receptor Ligands : Compounds with 4-(methoxyphenyl)piperazine moieties () show affinity for 5-HT6 receptors, implying the target compound’s pyridinyl-piperazine group could modulate serotonin pathways .
  • Antioxidant and Antimicrobial Effects: Pyridin-2-one derivatives of phenylacetophenone () exhibit antioxidant activity (up to 79.05% DPPH scavenging), though the target compound’s piperazine-pyridinyl system may prioritize receptor interactions over antioxidant effects .
Metabolic Stability and Pathways
  • Iloperidone Metabolites : O-dealkylation (yielding 3-hydroxypropyl derivatives) and hydroxylation (producing 2-hydroxyphenyl metabolites) are major pathways (). The target compound’s pyridinyl group may resist dealkylation, improving stability compared to Iloperidone’s benzisoxazole .
  • Role of Substituents : Ethyl and methoxy groups () slow cytochrome P450-mediated metabolism, whereas halogenated analogs () undergo slower oxidative degradation .
Binding Affinity and Selectivity
  • Piperazine Substituent Effects: Pyridinyl: May engage in hydrogen bonding via the pyridine nitrogen, enhancing selectivity for aminergic receptors (e.g., 5-HT6 or D₂) .
  • Methoxy Position : Ortho-methoxy () vs. para-methoxy () substituents alter steric hindrance and electronic effects, impacting receptor docking .

Biological Activity

The compound 1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one is a complex organic molecule with significant potential in pharmacological applications. Its structure incorporates a pyridin-2-yl group, a piperazin-1-yl moiety, and various functional groups that may contribute to its biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The IUPAC name for this compound is 1-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]propan-1-one . The molecular formula is C21H27N3O3C_{21}H_{27}N_3O_3, with a molecular weight of approximately 369.465 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for research purposes .

PropertyValue
Molecular FormulaC21H27N3O3
Molecular Weight369.465 g/mol
Purity≥ 95%
IUPAC Name1-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]propan-1-one

The biological activity of 1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one has been linked to its interaction with various biological targets, particularly in the context of kinase inhibition and neuropharmacological effects.

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly targeting pathways involved in cancer progression. Kinases play critical roles in cell signaling, and their dysregulation is often implicated in cancerous transformations .
  • Neuropharmacological Effects : The presence of the piperazine moiety suggests that the compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Compounds with similar structures have been explored for their antidepressant and anxiolytic properties.

Case Studies and Research Findings

Recent studies have evaluated the pharmacological effects of this compound through various experimental models:

Study 1: Anticancer Activity

A study investigated the anticancer potential of several derivatives related to this compound. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of related compounds in models of neurodegeneration. The results demonstrated that these compounds could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduced apoptosis in breast cancer cells
NeuroprotectiveReduced oxidative stress; improved neuronal survival
Kinase InhibitionPotential inhibition of key kinases involved in cancer

Q & A

Q. What synthetic strategies are effective for preparing this compound and its structural analogs?

The compound can be synthesized via cyclization reactions using 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one as a core scaffold. Substituted aldehydes (e.g., 4-bromo benzaldehyde) and ethyl cyanoacetate are condensed in the presence of ammonium acetate to introduce pyridinone or piperazine moieties . Reaction conditions (e.g., solvent, temperature) should be optimized for yield and purity. Confirm intermediates using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography.

Q. How can researchers confirm the structural integrity of the synthesized compound?

Use a combination of spectroscopic techniques:

  • FTIR to identify functional groups (e.g., hydroxyl, carbonyl).
  • 1H-NMR and 13C-NMR to verify proton and carbon environments, particularly for the pyridin-2-ylpiperazine and methoxyphenyl groups.
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns . Cross-validate results with computational simulations (e.g., density functional theory) if spectral ambiguities arise.

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Antioxidant activity : Use the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay at concentrations of 12–50 ppm. Compare results to ascorbic acid as a positive control .
  • Antibacterial activity : Perform agar diffusion or broth microdilution against Staphylococcus aureus and Escherichia coli. Report minimum inhibitory concentrations (MICs) and correlate with docking studies .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) contradictions be resolved when substituents like bromophenyl enhance antioxidant activity but methoxy groups reduce efficacy?

  • Hypothesis-driven design : Synthesize analogs with mixed substituents (e.g., bromo-methoxy hybrids) to assess synergistic effects.
  • Molecular docking : Use Py-Rx or BIOVIA Discovery Studio to analyze binding interactions with antioxidant targets (e.g., NADPH oxidase). Compare docking scores (e.g., binding affinities) with experimental DPPH results .
  • Mechanistic studies : Investigate electron-donating/withdrawing effects of substituents via Hammett plots or redox potential measurements.

Q. What methodologies address discrepancies between computational docking predictions and experimental MIC values in antibacterial studies?

  • Docking refinement : Include solvation effects and flexible side-chain adjustments in simulations. Validate using molecular dynamics (MD) to assess binding stability.
  • Off-target profiling : Screen for activity against bacterial efflux pumps or biofilms, which may explain reduced efficacy despite strong target binding .
  • Synergy testing : Combine the compound with known antibiotics (e.g., β-lactams) to identify potentiating effects.

Q. How can ADMET properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

  • Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyls) on the propoxy chain or replace methoxy with polyethylene glycol (PEG)-like moieties.
  • Metabolic stability : Perform liver microsome assays to identify metabolic hotspots (e.g., piperazine N-oxidation). Block vulnerable sites with fluorine or methyl groups .
  • Toxicity screening : Use zebrafish or Caenorhabditis elegans models to assess acute toxicity before rodent studies.

Q. What strategies improve formulation stability for compounds with poor aqueous solubility?

  • Co-solvent systems : Use cyclodextrins or lipid-based nanoparticles to enhance bioavailability.
  • Prodrug design : Convert the ketone group to a hydrolyzable ester or Schiff base for controlled release .
  • pH adjustment : Formulate at pH 6–7 to stabilize the hydroxypropoxy moiety and prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.